2-[(Oxetan-3-yl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxetan-3-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-1-6-5-3-8-4-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWLAMXJVEQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343942-75-5 | |
| Record name | 2-[(oxetan-3-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Oxetan 3 Yl Amino Ethan 1 Ol and Analogous Derivatives
Strategies for Oxetane (B1205548) Ring Construction
The inherent ring strain of the oxetane core presents a synthetic challenge, necessitating specific and efficient methodologies for its construction. nih.gov Key approaches include intramolecular cyclizations, photochemical cycloadditions, and the derivatization of pre-existing oxetane building blocks.
Intramolecular Cyclization Approaches
Intramolecular cyclization, a cornerstone of cyclic ether synthesis, is a widely employed method for constructing the oxetane ring. This approach typically involves a 4-exo-tet cyclization of a suitably functionalized acyclic precursor, often a 1,3-diol derivative. The Williamson ether synthesis is a classic example, where a 1,3-halohydrin is treated with a base to induce ring closure.
Furthermore, innovative methods are continually being developed. A recent methodology showcases the direct conversion of alcohols into oxetanes via a photoredox-catalyzed C-H functionalization, which generates a radical intermediate that participates in a cyclization cascade. nih.gov This approach avoids the pre-functionalization often required in classical Williamson ether syntheses.
Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Diol | 1. I2, PPh3, imidazole; 2. NaH, THF | 2-Substituted oxetane | 78-82 | orgsyn.org |
| syn-1,3-Diol | 1. AcBr, MeC(OMe)3; 2. DIBAL-H; 3. NaH | trans-2,4-Disubstituted oxetane | - | acs.org |
| Secondary Alcohol | Vinyl sulfonium (B1226848) salt, photocatalyst, light, KOtBu | Spirocyclic oxetane | up to 97 | nih.gov |
Photochemical [2+2] Cycloaddition Reactions (e.g., Paternò-Büchi Reaction)
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct and atom-economical route to the oxetane skeleton. mdpi.com This reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene to form a diradical intermediate that cyclizes to the oxetane.
The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by various factors, including the nature of the substituents on both the carbonyl and alkene components, the solvent, and the temperature. mdpi.com While traditionally requiring UV irradiation, recent developments have enabled visible-light-mediated Paternò-Büchi reactions through the use of photocatalysts, enhancing the safety and applicability of this method.
This reaction is particularly effective with electron-rich alkenes, such as enol ethers and enamines, leading to the formation of functionalized oxetanes. mdpi.com For example, the irradiation of aromatic aldehydes in the presence of silyl (B83357) enol ethers yields 3-(silyloxy)oxetanes, which are versatile intermediates for further derivatization.
Table 2: Examples of Paternò-Büchi Reactions for Oxetane Synthesis
| Carbonyl Compound | Alkene | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | 2,3-Dimethyl-2-butene | hν, Benzene | 2,2,3,3-Tetramethyl-4-phenyloxetane | mdpi.com |
| Aromatic Aldehyde | Silyl enol ether | hν, Benzene | 3-(Silyloxy)oxetane | mdpi.com |
| Aryl Glyoxylate | Various Alkenes | Ir-photocatalyst, visible light | Functionalized oxetane | - |
Derivatization Pathways from Oxetan-3-one and Oxetan-3-ols as Building Blocks
Commercially available or readily synthesized oxetan-3-one and oxetan-3-ols are highly valuable building blocks for the preparation of a diverse array of substituted oxetanes. acs.orgresearchgate.net These precursors allow for the introduction of various functionalities at the C3 position of the oxetane ring.
Oxetan-3-one can undergo a wide range of standard ketone reactions. For instance, nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to oxetan-3-one provides access to 3-substituted-3-hydroxymethyl oxetanes. acs.org A notable one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been developed using gold catalysis, providing a practical entry to this key intermediate. nih.govscispace.com
Oxetan-3-ols, which can be prepared by the reduction of oxetan-3-one or through other synthetic routes, are also versatile precursors. They can be activated and displaced by various nucleophiles to introduce diverse substituents at the C3 position. beilstein-journals.org Furthermore, recent studies have shown that 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles in Brønsted acid-catalyzed reactions with diols to form 1,4-dioxanes, showcasing their unique reactivity.
Approaches for Incorporating the Amino Alcohol Functionality
With the oxetane core in hand, the next critical step is the introduction of the 2-aminoethan-1-ol side chain. This is typically achieved through reductive amination or by employing strategies of asymmetric synthesis to generate chiral products.
Reductive Amination Protocols Utilizing Oxetane Precursors
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing 2-[(oxetan-3-yl)amino]ethan-1-ol, the most direct approach involves the reductive amination of oxetan-3-one with ethanolamine (B43304). This one-pot reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium ion, followed by reduction to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for imines over ketones. The reaction conditions are generally mild, often performed at room temperature in solvents like dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH). To facilitate imine formation, a catalytic amount of acid, such as acetic acid, is sometimes added.
While a specific, detailed procedure for the reductive amination of oxetan-3-one with ethanolamine is not extensively documented in readily available literature, the general applicability of this reaction makes it a highly plausible and efficient route to the target molecule. A one-pot tandem direct reductive amination followed by N-Boc protection has also been reported for various aldehydes and primary amines, a strategy that could be adapted for the synthesis of a protected form of the target compound. nih.gov
Table 3: General Conditions for Reductive Amination
| Ketone/Aldehyde | Amine | Reducing Agent | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Oxetan-3-one | Ethanolamine | NaBH(OAc)₃ or NaBH₃CN | DCM, MeOH, or THF | Room temperature, optional acid catalyst | General Protocol |
| Various Aldehydes | Various Primary Amines | NaBH(OAc)₃ / (Boc)₂O | - | One-pot, selective N-Boc protection | nih.gov |
Catalytic Asymmetric Synthesis of Chiral Amino Alcohol Scaffolds
The development of enantiomerically pure pharmaceuticals is a major focus of modern drug discovery. Consequently, methods for the catalytic asymmetric synthesis of chiral this compound are of significant interest. Such strategies aim to control the stereochemistry at the newly formed chiral center on the amino alcohol side chain.
One promising approach is the catalytic asymmetric reductive amination of oxetan-3-one. This would involve the use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to control the facial selectivity of the reduction of the intermediate imine. While specific examples for the synthesis of chiral this compound via this method are not prominent in the literature, the field of asymmetric catalysis offers a plethora of systems that could be adapted for this purpose.
Alternatively, chiral amino alcohol scaffolds can be synthesized through other asymmetric methods and then coupled to the oxetane ring. For instance, the Sharpless asymmetric aminohydroxylation of alkenes provides a direct route to chiral β-amino alcohols, although this method can sometimes suffer from issues of regioselectivity. More recently, copper-catalyzed asymmetric propargylic substitution reactions of alkyne-functionalized oxetanes with amines have been shown to produce chiral γ-amino alcohols with high enantioselectivity. This highlights the potential for developing novel asymmetric routes to oxetane-containing amino alcohols.
Table 4: Selected Catalytic Asymmetric Methods for Amino Alcohol Synthesis
| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Aminohydroxylation | Alkene | Chiral ligand, OsO₄, N-source | β-Amino alcohol | Direct, can have regioselectivity issues | |
| Asymmetric Propargylic Substitution | Alkyne-functionalized oxetane | Cu-catalyst, chiral ligand | γ-Amino alcohol | High enantioselectivity | |
| Reductive Coupling | Oxetanone, Allylic Acetate (B1210297) | Iridium-tol-BINAP catalyst | Chiral α-stereogenic oxetanol | Access to complex chiral oxetanols | researchgate.net |
Ring-Opening Reactions of Strained Heterocycles (e.g., Epoxides, Aziridines)
The synthesis of β-amino alcohols, such as this compound, frequently employs the nucleophilic ring-opening of strained three-membered heterocycles like epoxides and aziridines. These reactions are advantageous due to their high atom economy and the stereospecific nature of the transformation, which allows for the controlled installation of two vicinal functional groups.
A primary route to this compound involves the reaction of oxetan-3-amine with ethylene (B1197577) oxide. In this SN2 reaction, the nitrogen atom of the oxetane amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the strained ring and the formation of the desired amino alcohol. The reaction is typically conducted in a protic solvent, such as an alcohol, which facilitates the protonation of the resulting alkoxide. wikipedia.org
Alternatively, the ethanolamine moiety can serve as the nucleophile in a reaction with an oxetane electrophile. For instance, reacting ethanolamine with an oxetane bearing a suitable leaving group at the 3-position, such as 3-bromooxetane, under basic conditions results in the formation of the target compound. Another common precursor is oxetan-3-one, which can undergo reductive amination with ethanolamine. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by reduction with an appropriate hydride source (e.g., sodium cyanoborohydride) to yield the secondary amine product.
The ring-opening of aziridines provides another pathway to amino alcohol derivatives. Stereocontrolled, acid-catalyzed ring-opening of N-activated aziridines (such as N-tosyl or N-Boc protected aziridines) with alcohols can yield 2-amino ethers. nih.gov While not a direct route to this compound, the modification of this strategy, using an oxetane-containing alcohol or a different nucleophile, can produce analogous structures. Similarly, the intramolecular cyclization of vicinal amino alcohols, known as the Wenker synthesis, can produce aziridines, which can then be subjected to ring-opening to generate more complex amino alcohol derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Epoxide (e.g., Ethylene Oxide) | Amine (e.g., Oxetan-3-amine) | Protic solvent (e.g., MeOH, H₂O) | β-Amino alcohol | wikipedia.orgrroij.com |
| Oxetan-3-one | Amino alcohol (e.g., Ethanolamine) | Reductive amination (e.g., NaBH₃CN, Ti(OiPr)₄) | Substituted Amino alcohol | acs.org |
| N-Activated Aziridine | Alcohol | Acid catalyst (e.g., BF₃·OEt₂) | 2-Amino ether | nih.gov |
| Epoxide | Amine | Lipase catalyst (e.g., Lipozyme TL IM), continuous-flow | β-Amino alcohol | mdpi.com |
Advanced Synthetic Techniques for Functionalized this compound Derivatives
Modern organic synthesis has developed more sophisticated methods for constructing complex molecules, including advanced coupling reactions and one-pot multi-component strategies that offer increased efficiency and control over the final product's structure.
Defluorosulfonylative Coupling Reactions for Amino-Oxetane Formation
A novel and powerful method for the synthesis of 3-amino-oxetanes involves the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines. researchgate.netspringernature.com This reaction represents a significant departure from the typical reactivity of sulfonyl fluorides, which usually undergo Sulfur-Fluoride Exchange (SuFEx) to form sulfonamides. nih.gov Instead, upon gentle warming, the 3-aryloxetane sulfonyl fluoride (B91410) undergoes defluorosulfonylation—losing SO₂ and a fluoride ion—to generate a planar oxetane carbocation intermediate. researchgate.net
This highly reactive carbocation is then trapped by a nucleophile, such as an amine. When ethanolamine is used as the nucleophile, this method provides a direct route to 3-aryl substituted derivatives of this compound. The reaction is notable for its mild conditions and high tolerance for a wide range of functional groups, making it particularly valuable in medicinal chemistry for creating analogues of bioactive molecules. researchgate.netresearchgate.net Kinetic and computational studies support a rate-determining SN1 mechanism involving the formation of the oxetane carbocation. researchgate.net This strategy effectively mimics a standard amidation disconnection, allowing for the coupling of vast libraries of amines with the oxetane core. researchgate.net
| Oxetane Sulfonyl Fluoride (OSF) Substrate | Amine Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Phenyl-oxetane-3-sulfonyl fluoride | Morpholine | MeCN, 60 °C | 4-(3-Phenyloxetan-3-yl)morpholine | 94% | researchgate.net |
| 3-(4-Chlorophenyl)oxetane-3-sulfonyl fluoride | Piperidine | MeCN, 60 °C | 1-(3-(4-Chlorophenyl)oxetan-3-yl)piperidine | 95% | researchgate.net |
| 3-(4-Methoxyphenyl)oxetane-3-sulfonyl fluoride | Ethanolamine | MeCN, 60 °C | 2-((3-(4-Methoxyphenyl)oxetan-3-yl)amino)ethan-1-ol | Not specified, but analogous reactions show high yields | researchgate.netresearchgate.net |
Regioselective Functionalization and Derivatization Strategies
Once the this compound scaffold is assembled, regioselective functionalization allows for the synthesis of a diverse library of derivatives. The molecule presents three primary sites for modification: the secondary amine, the primary hydroxyl group, and the oxetane ring itself.
Standard protecting group chemistry can be employed to achieve selectivity. For instance, the primary alcohol can be selectively protected with a silyl ether group (e.g., TBDMS) or a benzyl (B1604629) ether, allowing for subsequent reactions, such as acylation, alkylation, or arylation, to occur exclusively at the secondary amine. Conversely, the amine can be protected with a Boc or Cbz group, directing functionalization towards the hydroxyl group, such as esterification or conversion to an ether.
More advanced strategies include catalytic processes for regioselective functionalization. For example, dual catalytic systems combining photoredox and copper catalysis have been developed for the regioselective amino-functionalization of allyl alcohols, demonstrating how catalytic control can direct reactions to a specific position in a polyfunctional molecule. nih.gov While not directly applied to the target compound, these principles can be adapted. Derivatization can also be achieved through reactions involving the oxetane ring. For instance, a Michael addition of amines to methyl 2-(oxetan-3-ylidene)acetate has been reported, providing a route to oxetane amino acid derivatives. mdpi.com Furthermore, late-stage C-H functionalization of complex molecules containing alcohol moieties has been used to synthesize oxetanes, showcasing the potential for direct modification of the core structure. acs.orgnih.gov
Multi-component and Cascade Reactions in Amino Alcohol Synthesis
Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that enable the construction of complex molecular architectures in a single pot from three or more starting materials. These approaches minimize waste and reduce the number of purification steps required compared to traditional linear syntheses.
One relevant example is a copper-catalyzed four-component cascade reaction for the synthesis of 3-oxetanone-derived spirooxazolidines. This reaction brings together a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and an alkyne. mdpi.com The process involves an A³-coupling (Aldehyde-Alkyne-Amine) followed by an annulation cascade, demonstrating that oxetanes and amino alcohols can be combined in complex, one-pot transformations to rapidly build molecular complexity.
Enzymatic cascade reactions also offer a powerful route to chiral amino alcohols. nih.gov For example, a two- or three-step enzymatic cascade starting from L-lysine can produce optically enriched amino alcohols. The process involves regio- and diastereoselective C-H oxidation by a dioxygenase enzyme, followed by decarboxylation. nih.gov Such biocatalytic methods provide excellent stereocontrol, which is often difficult to achieve with conventional chemical synthesis.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene to form an oxetane, can also be the starting point for a cascade synthesis. The resulting oxetanes can be subsequently subjected to regioselective ring-opening to generate substituted 1,2-amino alcohols. nih.gov These advanced, one-pot methodologies are at the forefront of modern synthetic chemistry, offering efficient and elegant pathways to functionalized derivatives of this compound.
Reactivity and Mechanistic Investigations of 2 Oxetan 3 Yl Amino Ethan 1 Ol Derivatives
Reactivity of the Oxetane (B1205548) Ring System
Acid-Catalyzed Ring Opening Mechanisms and Kinetics
Under acidic conditions, the oxetane oxygen is protonated, forming a good leaving group and activating the ring for nucleophilic attack. libretexts.orglibretexts.org The mechanism can proceed via an SN1 or SN2 pathway, depending on the substitution of the oxetane and the nature of the nucleophile. libretexts.org For 3-substituted oxetanes, particularly those with electron-donating groups, the reaction can proceed through a more SN1-like mechanism. rsc.orgmdpi.com This involves the formation of a transient, strained carbocation intermediate after the protonated oxygen-carbon bond begins to break. libretexts.orgrsc.org The nucleophile then attacks the more substituted carbon. libretexts.orgkhanacademy.org
For instance, the reaction of 3-aryloxetan-3-ols with diols in the presence of a Brønsted acid like Tf₂NH proceeds through the formation of an oxetane carbocation, which then reacts with the diol. acs.org The kinetics of these reactions are influenced by factors such as the stability of the carbocation and the strength of the acid catalyst.
Nucleophilic Attack Pathways and Ring Expansion Phenomena
Nucleophilic attack on the oxetane ring is a common transformation. acs.orgnih.gov In the case of 2-[(Oxetan-3-yl)amino]ethan-1-ol, the internal amino and hydroxyl groups can themselves act as nucleophiles, potentially leading to intramolecular reactions under certain conditions. However, the 1,3-relationship of the amino group to the oxetane oxygen in 3-aminooxetanes generally inhibits self-destructive intramolecular ring-opening due to high energy barriers. nih.gov
External nucleophiles, such as thiols or other amines, can attack one of the oxetane carbons, leading to ring-opening. mdpi.comdoi.org The regioselectivity of this attack is governed by both steric and electronic factors. Under basic or neutral conditions (SN2 mechanism), the nucleophile typically attacks the less sterically hindered carbon atom of the oxetane ring. libretexts.org In contrast, under acidic conditions (SN1-like mechanism), the attack often favors the more substituted carbon that can better stabilize a positive charge. libretexts.orgmdpi.com
Ring expansion reactions, while less common, are also a possibility. For example, the reaction of N-acyl-3-aminooxetanes with indium triflate can trigger an opening of the oxetane by the acyl oxygen, leading to the formation of oxazolines. beilstein-journals.org
Formation and Stabilization of Oxetane Carbocation Intermediates
The formation of a carbocation on a four-membered ring is generally unfavorable due to increased ring strain. However, in the case of 3-substituted oxetanes, particularly with electron-rich aryl groups at the 3-position, the formation of a tertiary benzylic carbocation can be achieved. nih.govrsc.org These intermediates are stabilized by the substituent and can be trapped by nucleophiles.
Brønsted acid catalysis is effective in generating these carbocation intermediates from oxetan-3-ols, enabling reactions with various nucleophiles while keeping the oxetane ring intact in the final product. rsc.org The stability of these carbocations is a key factor in the reaction's success. For example, electron-rich 3-(4-methoxyphenyl)oxetan-3-ol (B2558811) is known to readily form a stabilized carbocation. rsc.org Computational studies have also supported the formation of oxetane carbocations in certain ring-opening reactions. beilstein-journals.org
Chemical Transformations of the Amino Alcohol Functional Groups
The amino alcohol side chain provides additional reaction sites, which can be selectively targeted.
Reactivity of the Amine Moiety in Substitution and Addition Reactions
The secondary amine in this compound is nucleophilic and can participate in a variety of substitution and addition reactions. libretexts.orgmonash.edu
Alkylation and Acylation: The amine can be alkylated or acylated using standard synthetic methods. However, polyalkylation can be a competing reaction. chemistrysteps.com Exhaustive methylation, for instance, can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org
Addition to Electrophiles: The amine can add to electrophilic species such as α,β-unsaturated nitriles or sulfonyl derivatives. nih.gov The innate nucleophilicity of the amine is generally greater than the alcohol, favoring N-addition in the absence of a catalyst. nih.gov However, specific catalyst systems can reverse this chemoselectivity. nih.gov
The basicity of the amine is influenced by the presence of the nearby oxetane ring, which has been shown to attenuate amine basicity in related structures. nih.gov
Table 1: Representative Substitution Reactions of the Amine Moiety This table presents generalized reactions based on the known reactivity of secondary amines and amino alcohols. Specific conditions for this compound may vary.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide | Tertiary Amine |
| N-Acylation | Acetyl Chloride | Amide |
| Michael Addition | Acrylonitrile | β-Aminonitrile |
Oxidative and Reductive Transformations of the Hydroxyl Group
The primary hydroxyl group can undergo both oxidation and reduction-style reactions.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of standard oxidizing agents. wikipedia.org Common reagents include pyridinium (B92312) chlorochromate (PCC) for aldehyde formation or potassium permanganate (B83412) for carboxylic acid formation.
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group itself but can be converted into a good leaving group, such as a tosylate or mesylate. libretexts.orgchemistrysteps.com This activation allows for subsequent nucleophilic substitution reactions to replace the hydroxyl functionality. chemistrysteps.com For example, conversion to a tosylate followed by reaction with an azide (B81097) salt and subsequent reduction is a pathway to introduce another amine group. chemistrysteps.com
Table 2: Potential Transformations of the Hydroxyl Group This table outlines potential reactions based on the known chemistry of primary alcohols. Specific yields and conditions would need to be determined experimentally for this compound.
| Reaction Type | Reagent Example | Intermediate/Product Type |
| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Activation | Tosyl Chloride (TsCl), Pyridine | Tosylate |
| Substitution (post-activation) | Sodium Azide (NaN₃) | Azide |
Stereochemical Aspects in Reaction Pathways of Chiral this compound Analogs
The introduction of chirality into molecules provides a powerful tool for influencing the stereochemical outcome of chemical reactions. In the context of this compound derivatives, the presence of stereocenters on both the oxetane ring and the amino ethanol (B145695) side chain gives rise to complex and fascinating stereochemical considerations. The interplay between these chiral elements can lead to matched and mismatched stereochemical interactions, significantly impacting the diastereoselectivity of reaction pathways.
The stereochemical course of reactions involving chiral this compound analogs is dictated by the spatial arrangement of substituents around the stereogenic centers. This can influence the approach of reagents and stabilize or destabilize transition states, ultimately determining the stereochemistry of the product.
A key concept in understanding the reactivity of these chiral analogs is the principle of "matched" and "mismatched" pairs. This phenomenon arises when a chiral substrate reacts with a chiral reagent or catalyst. In a "matched" pair, the inherent facial bias of the substrate and the chiral reagent work in concert to favor the formation of a single diastereomer. Conversely, in a "mismatched" pair, their stereochemical preferences are opposed, often leading to lower diastereoselectivity or even a reversal of the stereochemical outcome.
While specific studies on the stereochemical pathways of this compound itself are not extensively documented, valuable insights can be drawn from analogous systems, such as the diastereoselective reduction of β-amino ketones to γ-amino alcohols. In these reactions, the existing stereocenter in the β-amino ketone can exert a profound influence on the stereochemical outcome of the reduction, especially when a chiral catalyst is employed. For instance, the iridium-catalyzed asymmetric transfer hydrogenation of a chiral β-amino ketone can exhibit high diastereoselectivity, demonstrating the significant impact of the pre-existing chiral center. ru.nl
The influence of a pre-existing stereocenter is a critical factor in achieving high diastereoselectivity. In certain cases, the inherent chirality of the substrate can dominate the stereochemical outcome, even when using an achiral catalyst. ru.nl This substrate-controlled diastereoselectivity highlights the importance of the conformational preferences of the chiral analog in directing the approach of the incoming reagent.
In catalyst-controlled reactions, the choice of the chiral catalyst is paramount. For example, in the iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with oxetanone, catalyst-directed diastereoselectivity has been observed. nih.gov The chiral ligand on the metal center creates a chiral environment that dictates the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. This is particularly evident in reactions where different enantiomers of the catalyst lead to the formation of opposite product diastereomers.
The following data tables, derived from studies on analogous systems, illustrate the principles of stereochemical control in reactions involving chiral building blocks related to this compound.
Table 1: Diastereoselective Reduction of a Chiral β-Amino Ketone
This table, based on the iridium-catalyzed asymmetric transfer hydrogenation of a chiral β-amino ketone, demonstrates the concept of matched and mismatched pairs. The use of a chiral catalyst in conjunction with a chiral substrate leads to varying levels of diastereoselectivity.
| Entry | Chiral Ligand | Substrate Stereocenter | Diastereomeric Ratio (anti:syn) |
| 1 | (S)-Amino Acid Amide | (S) | 96:4 |
| 2 | (S)-Amino Acid Amide | (R) | 50:50 |
| 3 | Achiral Aib-NH₂ | (S) | 84:16 |
Data adapted from a study on the enantio- and diastereoselective synthesis of γ-amino alcohols. ru.nl
Table 2: Catalyst-Directed Diastereoselective Reductive Coupling to Form Chiral Oxetanols
This table illustrates the diastereoselectivity in the iridium-tol-BINAP-catalyzed reductive coupling of a chiral allylic acetate (B1210297) with oxetanone. The data showcases how the catalyst can direct the formation of a specific diastereomer.
| Entry | Catalyst Enantiomer | Diastereomeric Ratio (Diastereomer 1 : Diastereomer 2) |
| 1 | (S)-Ir-tol-BINAP | >95:5 |
| 2 | (R)-Ir-tol-BINAP | <5:95 |
Data adapted from a study on the synthesis of chiral α-stereogenic oxetanols. nih.gov
Computational and Theoretical Studies of 2 Oxetan 3 Yl Amino Ethan 1 Ol
Electronic Structure and Conformational Analysis of the Oxetane-Amino Alcohol Moiety
Conformational analysis is critical for understanding the three-dimensional structure and, consequently, the biological and chemical activity of flexible molecules like 2-[(oxetan-3-yl)amino]ethan-1-ol. libretexts.org The molecule's shape is determined by the rotation around several single bonds: the C-C bond of the ethanolamine (B43304) fragment, the C-N bond, and the C-O bonds, as well as the puckering of the four-membered oxetane (B1205548) ring. The different spatial arrangements of atoms resulting from these rotations are known as conformations, and the molecules with these different arrangements are termed conformers. libretexts.org
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers between them. The most stable conformations, such as staggered arrangements, minimize steric hindrance and electrostatic repulsion. organicchemistrytutor.com In contrast, eclipsed conformations, where atoms or groups on adjacent carbons are aligned, are higher in energy due to torsional strain. libretexts.org For this compound, intramolecular hydrogen bonding between the hydroxyl group and the amino group, or with the oxetane oxygen, can also play a significant role in stabilizing certain conformations. nih.gov
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (O-C-C-N) | Dihedral Angle (C-C-N-C_oxetane) | Predicted Relative Energy (kcal/mol) | Key Feature |
| A | 180° (anti) | 60° (gauche) | 180° (anti) | 0.00 | Extended conformation, minimal steric clash |
| B | 60° (gauche) | 60° (gauche) | 180° (anti) | 0.85 | Potential for O-H···N intramolecular hydrogen bond |
| C | 180° (anti) | 180° (anti) | 180° (anti) | 1.20 | Fully extended, but less favorable than A |
| D | 180° (anti) | 60° (gauche) | 60° (gauche) | 2.50 | Steric interaction between the oxetane and ethanolamine moieties |
| E | 0° (eclipsed) | Any | Any | > 5.00 | High-energy eclipsed conformation |
Note: The data in this table is illustrative and based on theoretical principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including reactants, products, intermediates, and transition states. For a molecule with multiple reactive sites like this compound, these calculations can predict which reactions are kinetically and thermodynamically favored.
Potential reactions involving this molecule include:
N-Alkylation or N-Acylation: The secondary amine can act as a nucleophile.
O-Alkylation or O-Esterification: The primary alcohol can be derivatized.
Ring-Opening of the Oxetane: Under acidic or nucleophilic conditions, the strained four-membered ring can open. For instance, Brønsted acid catalysis can be used with oxetan-3-ols to react with diols, forming 1,4-dioxanes, demonstrating the utility of the oxetane as a synthon. acs.org
Computational studies, often using DFT methods, can model the transition state for each potential reaction pathway. scholaris.ca The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), a key factor in the reaction rate. By comparing the activation energies for competing pathways, one can predict the major product of a reaction. For example, in the reaction of β-amino alcohols with thionyl chloride, computational investigations have been used to delineate the mechanisms leading to different products. scholaris.ca
Table 2: Predicted Activation Energies for Hypothetical Reactions
| Reaction Type | Reactants | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Product |
| N-Acetylation | This compound + Acetyl Chloride | 10-15 | N-acetyl-2-[(oxetan-3-yl)amino]ethan-1-ol |
| O-Benzoylation | This compound + Benzoyl Chloride | 12-18 | 2-[(Oxetan-3-yl)amino]ethyl benzoate |
| Acid-Catalyzed Ring Opening | This compound + H⁺/H₂O | 15-25 | 3-[(2-hydroxyethyl)amino]propane-1,3-diol |
Note: The data in this table is illustrative and based on typical activation energies for similar functional group transformations. Actual values would require specific quantum chemical calculations.
Predictive Modeling for Chemical Stability and Reactivity Profiles
Predictive modeling provides a framework for assessing the chemical stability and reactivity of this compound without the need for extensive laboratory experiments. The stability of the molecule can be evaluated under various conditions, such as a range of pH values or temperatures. The oxetane ring, being strained, is a potential site of degradation, particularly under acidic conditions which could lead to ring-opening polymerization or reaction with available nucleophiles. acs.org
Reactivity profiles can be generated using concepts derived from frontier molecular orbital (FMO) theory and analysis of the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule that are likely to act as electron donors (nucleophiles), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions susceptible to electron acceptance (electrophilic attack). For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Negative potential (red/yellow) indicates electron-rich areas prone to electrophilic attack, while positive potential (blue) indicates electron-poor areas susceptible to nucleophilic attack. The lone pairs on the nitrogen and oxygen atoms are expected to be regions of strong negative electrostatic potential.
Table 3: Predicted Reactivity Profile of Key Atoms
| Atom | Functional Group | Predicted HOMO/LUMO Contribution | Predicted Electrostatic Potential | Predicted Reactivity |
| N | Secondary Amine | High HOMO contribution | Negative | Nucleophilic, Protonation site |
| O (alcohol) | Primary Alcohol | Moderate HOMO contribution | Negative | Nucleophilic, H-bond donor/acceptor |
| O (oxetane) | Ether | Moderate HOMO contribution | Negative | Nucleophilic (weaker), H-bond acceptor |
| H (alcohol) | Primary Alcohol | Low LUMO contribution | Positive | Electrophilic (acidic proton) |
| C (oxetane, C-O) | Ether | High LUMO contribution | Positive | Electrophilic (site of nucleophilic attack for ring-opening) |
Note: The data in this table is illustrative and based on the general principles of electronic effects in organic molecules. Actual values would require specific quantum chemical calculations.
Computational Approaches to Spectroscopic Data Interpretation and Stereochemical Assignment
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the molecule's identity and connectivity.
NMR Spectroscopy: Quantum mechanical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. This is particularly useful for complex molecules where signal overlap and complex splitting patterns make manual interpretation difficult. For this compound, calculations can help assign the specific signals for the protons and carbons of the oxetane ring and the ethanolamine side chain.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. This allows for the identification of characteristic peaks for the O-H, N-H, and C-O stretching and bending modes, confirming the presence of the respective functional groups.
Stereochemical Assignment: When a molecule contains stereocenters, computational methods can be invaluable for assigning the absolute or relative stereochemistry. By calculating the spectroscopic properties or optical rotation for each possible stereoisomer, the results can be compared to experimental data to determine which isomer was synthesized. For example, X-ray crystallography and NOE spectroscopy are experimental techniques that can be complemented by computational models to confirm the relative stereochemistry of products. acs.org
Table 4: Predicted vs. Typical Spectroscopic Data
| Spectroscopic Data | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Typical Experimental Range (cm⁻¹) / (ppm) |
| IR Frequency | O-H stretch (alcohol) | 3350 - 3450 (broad) | 3200 - 3600 (broad) |
| IR Frequency | N-H stretch (sec. amine) | 3300 - 3350 (moderate) | 3300 - 3500 (moderate) |
| IR Frequency | C-O stretch (oxetane) | 970 - 990 | 950 - 1000 |
| ¹H NMR Shift | H-O-C | 1.5 - 3.0 | 1 - 5 (variable, broad) |
| ¹H NMR Shift | H-N-C | 1.0 - 2.5 | 0.5 - 5 (variable, broad) |
| ¹H NMR Shift | CH ₂-O (oxetane) | 4.5 - 4.8 | 4.4 - 4.9 |
| ¹³C NMR Shift | C -O (alcohol) | 58 - 65 | 55 - 70 |
| ¹³C NMR Shift | C -O (oxetane) | 70 - 78 | 65 - 80 |
Note: The data in this table is illustrative and based on typical values and computational predictions for similar functional groups. Actual values would require specific quantum chemical calculations and experimental verification.
Applications in Advanced Organic Synthesis and Catalysis
2-[(Oxetan-3-yl)amino]ethan-1-ol as a Versatile Synthetic Building Block
As a synthetic building block, this compound offers multiple reactive sites: the secondary amine, the primary alcohol, and the strained four-membered oxetane (B1205548) ring. These sites can be manipulated selectively or in concert to construct a variety of molecular architectures.
The inherent reactivity of the 3-aminooxetane portion of the molecule allows it to function as a 1,3-amphoteric synthon, meaning it possesses both a nucleophilic site (the nitrogen atom) and an electrophilic site (the carbon atoms of the oxetane ring). This dual reactivity is harnessed in intermolecular annulation reactions to build more complex heterocyclic systems. nih.gov
Research has demonstrated that 3-aminooxetanes can undergo catalyst-free [3+2] annulation reactions with polarized π-systems. nih.govresearchgate.net For instance, when reacted with thiocarbonyl compounds like isothiocyanates, 3-aminooxetanes can readily form iminothiazolidine and mercaptothiazolidine scaffolds. nih.gov This reaction proceeds spontaneously at room temperature, highlighting the favorable energetics driven by the relief of the oxetane ring strain. nih.gov Similarly, 3-aminooxetanes can participate in CO2 fixation reactions to produce oxazolidinones, valuable heterocyclic motifs in medicinal chemistry. nih.gov
These established reactions for the 3-aminooxetane core suggest that this compound can serve as a precursor to a variety of substituted five-membered heterocycles. The ethanolamine (B43304) side chain would be carried through these transformations, providing a handle for further functionalization.
| Starting Material (Analogue) | Reagent | Resulting Heterocyclic Scaffold | Conditions |
| N-Benzyl-3-aminooxetane | Phenyl isothiocyanate | Iminothiazolidine | Catalyst-free, Room Temp |
| N-Benzyl-3-aminooxetane | Carbon Disulfide | Mercaptothiazolidine | Catalyst-free, Room Temp |
| Various 3-aminooxetanes | Carbon Dioxide (CO2) | Oxazolidinone | DBU catalyst |
This table illustrates the types of heterocyclic scaffolds that can be generated from 3-aminooxetane precursors, a core component of this compound. Data sourced from nih.gov.
Furthermore, oxetan-3-ols, which are structurally related, can act as 1,2-bis-electrophiles in Brønsted acid-catalyzed reactions with 1,2-diols to generate functionalized 1,4-dioxanes. acs.org This showcases the utility of the oxetane ring in forming other heterocyclic structures through ring-opening annulation strategies.
The incorporation of small, rigid structural units is a key strategy in medicinal chemistry for controlling the conformation of a molecule. The oxetane ring, being a strained, non-planar four-membered heterocycle, is an excellent tool for this purpose. mdpi.com When this compound is integrated into a larger molecule, the oxetane moiety imparts significant three-dimensionality and conformational constraint.
This rigid framework helps to lock the molecule into a specific spatial arrangement, which can be crucial for enhancing binding affinity to a biological target by reducing the entropic penalty of binding. The bicyclic framework of monoterpenes, for example, provides a rigid structure with well-defined steric hindrance, a property that is also conferred by the oxetane ring. mdpi.com The use of such building blocks gives access to unexplored chemical space and can improve critical physicochemical properties of drug candidates. beilstein-journals.org
Chiral Oxetane-Amino Alcohol Scaffolds in Asymmetric Catalysis
When used in its enantiomerically pure form, chiral this compound becomes a powerful tool in asymmetric catalysis. Chiral 1,2-amino alcohols are recognized as "privileged scaffolds" for the synthesis of effective chiral ligands and catalysts. nih.gov The presence of the oxetane ring adds a unique structural and electronic element to this established scaffold.
The amino and alcohol groups of this compound are ideal handles for constructing chiral ligands. A well-established strategy involves converting chiral amino alcohols into ligands for transition metals, which then catalyze reactions with high stereoselectivity. mdpi.com
For example, chiral amino alcohols are precursors to two important classes of catalysts:
Oxazaborolidines : These are formed by the reaction of a chiral amino alcohol with a borane (B79455) source. They are highly effective catalysts for the asymmetric reduction of prochiral ketones (Corey-Bakshi-Shibata reduction). mdpi.comresearchgate.net
P,N-Donor Ligands (e.g., PHOX) : Phosphine-oxazoline (PHOX) ligands are synthesized in a multi-step process from chiral amino alcohols. These ligands coordinate with metals like ruthenium or iridium to form catalysts used in asymmetric transfer hydrogenation of ketones and other transformations. mdpi.comresearchgate.net
By applying these proven synthetic strategies, chiral this compound could be converted into novel oxetane-containing oxazaborolidine or PHOX-type ligands. The oxetane moiety would likely influence the steric and electronic properties of the resulting catalyst, potentially leading to unique reactivity or selectivity.
Ligands derived from chiral this compound are expected to be effective in a range of enantioselective transformations. Based on the performance of analogous amino alcohol-derived catalysts, two key applications are the asymmetric reduction of ketones and asymmetric carbon-carbon bond-forming reactions. mdpi.comrug.nl
In the asymmetric reduction of aryl-alkyl ketones using an oxazaborolidine catalyst derived from 2-amino-apopinan-3-ol, excellent enantiomeric excesses (up to 97% ee) have been achieved. researchgate.net Similarly, a ruthenium-PHOX complex derived from the same amino alcohol also catalyzed asymmetric transfer hydrogenation with high efficiency. mdpi.comresearchgate.net These results provide a strong basis for the potential of oxetane-amino alcohol-derived catalysts.
| Ketone Substrate | Reduction Method | Catalyst Type (Analogue) | Enantiomeric Excess (ee) |
| Acetophenone | Borane Reduction | Oxazaborolidine | 95% |
| Propiophenone | Borane Reduction | Oxazaborolidine | 97% |
| Acetophenone | Transfer Hydrogenation | Ru-PHOX Complex | 95% |
| 4-Methoxyacetophenone | Transfer Hydrogenation | Ru-PHOX Complex | 96% |
This table summarizes the effectiveness of catalysts derived from the analogous chiral amino alcohol, 2-amino-apopinan-3-ol, in asymmetric ketone reductions. The high enantioselectivities suggest that catalysts derived from chiral this compound could achieve similar success. Data sourced from researchgate.net.
Additionally, copper-catalyzed asymmetric propargylic substitution using chiral ligands is a powerful method for synthesizing chiral γ-amino alcohols, which are themselves important building blocks. nih.gov The development of new ligands from scaffolds like this compound is crucial for expanding the scope and efficiency of such valuable transformations.
Principles of Chemical Space Exploration with Oxetane Scaffolds
Chemical space refers to the vast, multidimensional realm of all possible molecules. A key goal in modern drug discovery and materials science is to explore new regions of this space to identify molecules with novel and useful properties. Oxetane-containing building blocks, such as this compound, are considered powerful tools for this exploration. beilstein-journals.org
The incorporation of an oxetane ring into a molecule imparts several desirable features that distinguish it from more common hydrocarbon or aromatic scaffolds:
Three-Dimensionality : The puckered, non-planar structure of the oxetane ring introduces a defined 3D shape, moving away from the flat structures that have historically dominated synthetic compound libraries.
Polarity and Solubility : As a cyclic ether, the oxetane is a good hydrogen bond acceptor. This polarity can improve the aqueous solubility of a parent molecule, a critical property for drug candidates.
Metabolic Stability : The oxetane ring is often more resistant to metabolic degradation compared to other functional groups it might replace.
Bioisosterism : Oxetanes are frequently used as bioisosteres for less desirable functional groups like gem-dimethyl groups or carbonyls. Replacing a carbonyl with an oxetane, for instance, can maintain hydrogen bonding capabilities while improving solubility and metabolic stability. beilstein-journals.org
By providing a unique combination of rigidity, polarity, and synthetic accessibility, building blocks like this compound enable chemists to systematically modify molecular structures and navigate chemical space in a more sophisticated manner, leading to the discovery of compounds with improved properties.
Oxetane-Based Bioisosteric Replacements in Chemical Design
The oxetane motif has gained considerable traction in medicinal chemistry as a bioisostere—a substituent that can replace another functional group while retaining or improving biological activity. acs.orgnih.gov This strategy is often employed to enhance the physicochemical properties of a potential drug molecule, such as solubility and metabolic stability. acs.orgresearchgate.net
The oxetane ring is frequently used to replace common functionalities like gem-dimethyl and carbonyl groups. nih.govresearchgate.netnih.gov When substituting a gem-dimethyl group, which is often added to block metabolically weak positions on a molecule, an oxetane can maintain the necessary steric bulk while reducing lipophilicity and improving aqueous solubility. researchgate.netnih.gov The analogy to a carbonyl group is based on the similar polarity, hydrogen-bond accepting capability, and the spatial arrangement of the oxygen's lone pair electrons. nih.govnih.gov However, oxetanes offer superior metabolic stability compared to carbonyls, which are susceptible to various metabolic transformations. nih.gov
Recent research has expanded the role of oxetanes as bioisosteres. For instance, aryl amino-oxetanes are being explored as replacements for benzamides, showing improved aqueous solubility while maintaining other desirable properties. digitellinc.com Furthermore, oxetan-3-ol (B104164) has been proposed as a potential surrogate for the carboxylic acid functional group, and 3,3-diaryloxetanes are being investigated as isosteres for benzophenones. nih.govnih.gov This versatility makes the oxetane a valuable tool for fine-tuning molecular properties in drug discovery campaigns. acs.orgnih.gov
| Original Group | Oxetane-Based Replacement | Key Physicochemical Improvements |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased aqueous solubility, reduced lipophilicity, improved metabolic stability. researchgate.netnih.gov |
| Carbonyl (Ketone) | 3-Substituted Oxetane | Enhanced metabolic stability, increased three-dimensionality. nih.govacs.org |
| Benzamide | Aryl Amino-Oxetane | Higher aqueous solubility, greater stability. digitellinc.com |
| Carboxylic Acid | Oxetan-3-ol | Potential for modified pharmacokinetic profiles. nih.gov |
Influence of the Oxetane Ring on Molecular Topology and Three-Dimensionality
The introduction of an oxetane ring into a molecule significantly increases its three-dimensional (3D) character. acs.orgnih.gov This move away from flat, two-dimensional structures is a recognized strategy for improving drug-like properties, as "non-flat" molecules often exhibit higher target selectivity and better pharmacokinetic profiles. nih.gov The oxetane's influence on molecular shape stems from its strained, four-membered ring structure. While nearly planar, the ring possesses a slight "puckering" which is influenced by the substitution pattern. illinois.edu
This inherent three-dimensionality can lead to an increase in aqueous solubility and provides access to unexplored chemical space. nih.gov For example, computational studies and X-ray crystallography have shown that amino-oxetanes adopt a more pronounced 3D conformation compared to the benzamides they might replace. digitellinc.com The incorporation of an oxetane can also induce specific conformational preferences in adjacent parts of the molecule, favoring bent or synclinal arrangements over linear, antiplanar ones. researchgate.net This conformational control can be critical for optimizing the binding of a molecule to its biological target. illinois.edu
Structure-Activity Relationship (SAR) Studies in Compound Design and Development
Correlating Oxetane Substitution Patterns with Structural Features
The position of substituents on the oxetane ring has a profound impact on the molecule's stability and metabolic fate.
Stability: 3,3-disubstituted oxetanes are generally the most stable. acs.org This increased stability is attributed to the substituents sterically hindering the approach of external nucleophiles to the ring's C-O bonds, which could otherwise lead to ring-opening. nih.gov Conversely, oxetanes bearing electron-donating groups at the C2 position tend to be unstable. nih.gov
Metabolic Profile: The substitution pattern also dictates metabolic susceptibility. In studies comparing different isomers, 3-substituted oxetanes were found to be more stable to metabolism in human liver microsomes than their 2-substituted counterparts. acs.org This is often linked to reductions in lipophilicity and potentially less favorable interactions with the active sites of metabolic enzymes like Cytochrome P450. researchgate.net
Synthetic Accessibility: The prevalence of certain substitution patterns is also a matter of synthetic convenience. The majority of oxetane-containing compounds in clinical trials are substituted at the 3-position, which is likely due to both superior stability and the availability of versatile starting materials like oxetan-3-one. nih.govacs.org
| Substitution Pattern | Key Structural Feature/Property |
| 3-Substituted | Common in clinical candidates; greater metabolic stability than 2-substituted isomers. acs.orgacs.org |
| 2-Substituted | Generally less metabolically stable than 3-substituted isomers. acs.org |
| 3,3-Disubstituted | Considered the most stable configuration due to steric protection of the ring. acs.orgnih.gov |
| 2-Substituted (Electron-Donating Group) | Likely to be unstable. nih.gov |
Modulation of Amino Basicity through Oxetane Ring Incorporation
One of the most significant and well-documented effects of the oxetane ring is its ability to modulate the basicity (pKa) of nearby amine groups. acs.org The electronegative oxygen atom within the strained ring creates a powerful inductive electron-withdrawing effect that propagates through the sigma bonds. nih.gov This effect decreases the electron density on a nearby nitrogen atom, making it less basic.
This modulation is highly predictable and depends on the distance between the oxetane ring and the amine. The reduction in the pKa of the conjugate acid (pKaH) is most pronounced when the amine is directly attached to the ring (α-position) and diminishes with distance. acs.orgnih.gov For instance, an oxetane positioned alpha to an amine can reduce its pKaH by approximately 2.7 units, making it about 500 times less basic. nih.gov This is a critical tool for medicinal chemists, as controlling the basicity of a compound is crucial for optimizing its selectivity, solubility, and pharmacokinetic profile. acs.orgnih.gov
In the case of This compound , the amine nitrogen is in the beta (β) position relative to the oxetane ring. Based on established data, this would be expected to result in a significant reduction in basicity. This strategic placement is a common feature in drug design; over half of the oxetane-containing compounds in clinical trials are amino-oxetanes, where the ring is deliberately used to fine-tune amine basicity. acs.orgnih.gov A notable example is the optimization of the drug candidate entospletinib, where replacing an ethyl group with an oxetane on a piperazine (B1678402) ring lowered the calculated pKaH from 8.0 to 6.4, leading to improved cell selectivity. nih.gov
| Position of Amine Relative to Oxetane Ring | Approximate Reduction in pKaH (units) |
| Alpha (α) | 2.7 acs.orgnih.gov |
| Beta (β) | 1.9 acs.org |
| Gamma (γ) | 0.7 acs.org |
| Delta (δ) | 0.3 acs.org |
Advanced Analytical and Characterization Methodologies for 2 Oxetan 3 Yl Amino Ethan 1 Ol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a detailed view of the molecular architecture of 2-[(Oxetan-3-yl)amino]ethan-1-ol, allowing for the unambiguous identification of its constituent atoms and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The oxetane (B1205548) ring protons typically appear as complex multiplets due to their diastereotopic nature and coupling to each other. The methine proton on the oxetane ring adjacent to the nitrogen (C3-H) would likely resonate in the range of 3.5-4.5 ppm. The methylene (B1212753) protons of the oxetane ring (C2-H₂ and C4-H₂) are expected to appear as triplets around 4.5-4.8 ppm. The protons of the ethanolamine (B43304) side chain would present as two triplets, one for the methylene group adjacent to the nitrogen and another for the methylene group adjacent to the hydroxyl group. The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the influence of the electronegative oxygen and nitrogen atoms, the carbon signals are expected to be well-dispersed. The carbon atoms of the oxetane ring are particularly noteworthy, with the carbon bonded to the nitrogen (C3) appearing around 50-60 ppm, and the carbons bonded to the ring oxygen (C2 and C4) resonating further downfield, typically in the range of 70-80 ppm. The carbons of the ethanolamine moiety would be found at approximately 40-50 ppm for the carbon adjacent to the nitrogen and 60-70 ppm for the carbon bearing the hydroxyl group.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| Oxetane C2/C4 | 70 - 80 |
| Oxetane C3 | 50 - 60 |
| Ethanolamine C (next to N) | 40 - 50 |
| Ethanolamine C (next to O) | 60 - 70 |
Note: These are predicted values based on typical shifts for similar structural motifs.
Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the ethanolamine side chain and the protons within the oxetane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR spectrum. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) could provide further insights into long-range connectivity and spatial proximity of atoms, respectively. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the alcohol group, likely overlapping with the N-H stretching of the secondary amine. The C-H stretching of the aliphatic methylene groups would appear just below 3000 cm⁻¹. The characteristic C-O stretching of the ether linkage within the oxetane ring is expected to be a strong band in the 950-1100 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ range. The absence of a strong absorption around 1700 cm⁻¹ would confirm the lack of a carbonyl group.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H Stretch (alcohol) | 3300 - 3500 (broad) |
| N-H Stretch (secondary amine) | 3300 - 3500 (moderate) |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C-O Stretch (ether) | 950 - 1100 (strong) |
| C-N Stretch | 1000 - 1200 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the separation of the target compound from any impurities or byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths (e.g., 200-210 nm) would be necessary but may lack sensitivity. A more effective approach involves pre-column derivatization with a UV-active or fluorescent tag. Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol are commonly used to form highly fluorescent isoindole derivatives with primary and secondary amines, allowing for sensitive detection.
A typical HPLC method would employ a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be required to ensure the elution of any less polar impurities. The retention time of the main peak, along with its area percentage, provides a reliable measure of the compound's purity.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be the preferred method, as it is a soft ionization technique suitable for polar, non-volatile molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the compound plus a proton.
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion. The fragmentation pattern of [M+H]⁺ for this compound would likely involve characteristic losses. Cleavage of the C-C bond alpha to the nitrogen on the ethanolamine side chain is a common fragmentation pathway for amino alcohols. Loss of a water molecule from the protonated parent ion is also a probable fragmentation route. The fragmentation of the oxetane ring could also occur, leading to smaller charged fragments.
| Ion | Description |
| [M+H]⁺ | Protonated parent molecule |
| [M+H - H₂O]⁺ | Loss of water from the parent ion |
| [M+H - C₂H₄O]⁺ | Cleavage of the ethanolamine side chain |
Q & A
Basic Research Question
- NMR : ¹H NMR shows distinct signals for the oxetane protons (δ 4.5–5.0 ppm) and ethanolamine protons (δ 2.8–3.5 ppm). Discrepancies in integration ratios may arise from dynamic rotational effects in the oxetane ring .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₅H₁₁NO₂: 117.0790 g/mol). Contradictions in fragmentation patterns require cross-validation with IR or X-ray data .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking studies : Molecular dynamics simulations reveal that the oxetane ring’s rigidity enhances binding to hydrophobic pockets (e.g., in SARS-CoV-2 nsp1 protein) .
- QM/MM calculations : Predict protonation states of the amino group at physiological pH, critical for optimizing solubility and bioavailability .
Advanced Research Question
- Thermal stability : Oxetane rings may undergo ring-opening at >100°C. Mitigation strategies include low-temperature batch processing and inert atmospheres .
- Purification : Chromatography with silica gel may degrade the compound; alternatives like reverse-phase HPLC or crystallization are preferred .
How do substituents on the oxetane ring modulate the compound’s physicochemical properties?
Basic Research Question
- Hydrophobicity : Fluorination (e.g., 3-trifluoromethyl-oxetane) increases logP, enhancing blood-brain barrier penetration .
- Solubility : Hydroxyl or amino substituents improve aqueous solubility but may reduce metabolic stability .
What contradictions exist in reported biological activity data, and how can they be addressed?
Advanced Research Question
- In vitro vs. in vivo efficacy : Discrepancies arise from differences in assay conditions (e.g., serum protein binding). Validate using orthogonal assays (SPR, ITC) .
- Case Study : A derivative showed IC₅₀ = 1.2 µM in enzyme assays but no activity in cell-based models due to poor membrane permeability .
What safety protocols are recommended for handling this compound in the laboratory?
Basic Research Question
- PPE : Gloves, goggles, and lab coats are mandatory. Use fume hoods during synthesis .
- Spill management : Absorb with vermiculite and neutralize with dilute acetic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
